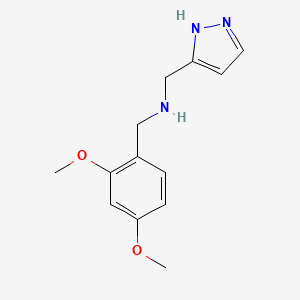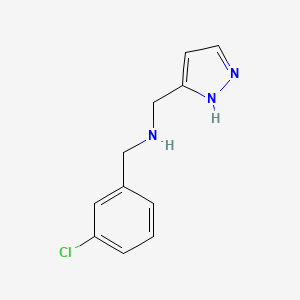
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as DMPM, is a chemical compound that has shown potential in various scientific research applications. This compound is a member of the phenylalkylamine class of compounds and has been studied extensively for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood, but it is believed to act as a selective agonist of the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its high selectivity for TAAR1, which allows for more precise manipulation of the receptor. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
1. Further studies on the effects of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine on neurotransmitter release and its potential use in the treatment of neurological disorders.
2. Development of new ligands based on the structure of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for the selective targeting of TAAR1.
3. Investigation of the potential use of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a tool in neuroscience research, such as in the study of addiction and reward pathways in the brain.
4. Studies on the pharmacokinetics and toxicity of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine to determine its safety and suitability for clinical use.
In conclusion, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its high selectivity for TAAR1 makes it an attractive target for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
The synthesis of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 2,4-dimethylbenzyl chloride with pyrazole in the presence of a base such as sodium hydride. The resulting product is then treated with methylamine to yield the final product, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential use as a ligand in the development of new drugs for the treatment of various neurological disorders. It has also been studied for its effects on the central nervous system and its potential use as a tool in neuroscience research.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-12(11(2)7-10)8-14-9-13-5-6-15-16-13/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUWJZSLFDBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
